molecular formula C10H6BrFN2O2 B11798957 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Katalognummer: B11798957
Molekulargewicht: 285.07 g/mol
InChI-Schlüssel: BZJMBGWFJPLXKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: The compound features a pyrazole core substituted at position 1 with a 4-fluorophenyl group, at position 5 with bromine, and at position 4 with a carboxylic acid moiety.
Key Properties:

  • CAS No.: 1399663-32-1
  • Molecular Weight: 285.07 g/mol
  • Purity: 97% (discontinued commercially by CymitQuimica) .
    Applications: Primarily used as a pharmaceutical intermediate or ligand in coordination polymers due to its polar carboxylic acid group and halogen substituents.

Eigenschaften

IUPAC Name

5-bromo-1-(4-fluorophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2O2/c11-9-8(10(15)16)5-13-14(9)7-3-1-6(12)2-4-7/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJMBGWFJPLXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

A mixture of 4-fluorophenylhydrazine and ethyl 3-ethoxyacrylate undergoes cyclization in ethanol under reflux. This yields ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, a key intermediate. The reaction is monitored by TLC, and the product is purified via column chromatography (hexane/ethyl acetate, 1:10).

Reaction Conditions

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 6–8 hours

  • Yield: 70–85%

Bromination at the Pyrazole C-5 Position

Bromination introduces the bromine substituent at the pyrazole’s C-5 position. Two primary methods are documented:

Diazotization-Bromination with Isoamyl Nitrite

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is treated with bromine (Br₂) and isoamyl nitrite in chloroform. The diazonium intermediate undergoes bromodeamination, yielding ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.

Procedure

  • Dissolve the amino ester (27.40 mmol) in chloroform (180 mL).

  • Add bromine (3.23 mL, 63.03 mmol) dropwise at 0°C.

  • Introduce isoamyl nitrite (5.52 mL, 41.10 mmol) and stir at 20°C for 1.5 hours.

  • Evaporate solvent to obtain the brominated ester as an orange-brown solid.

Key Data

  • Yield: >90% (crude, used without purification)

  • Purity: 97% (HPLC)

Direct Bromination Using N-Bromosuccinimide (NBS)

Alternative protocols employ NBS in dimethylformamide (DMF) under radical initiation (e.g., AIBN). This method avoids hazardous bromine gas but requires strict temperature control.

Conditions

  • Solvent: DMF

  • Initiator: AIBN (0.1 equiv)

  • Temperature: 80°C

  • Time: 4 hours

  • Yield: 75–80%

Hydrolysis of the Ethyl Ester to Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid using alkaline or acidic conditions:

Alkaline Hydrolysis with Sodium Hydroxide

Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is refluxed with aqueous NaOH (20% w/v), followed by acidification with HCl to precipitate the carboxylic acid.

Procedure

  • Reflux the ester (14.72 mmol) in NaOH (180 mL, 20% w/v) for 2.5 hours.

  • Cool and acidify to pH 1 with 6M HCl.

  • Filter the precipitate and recrystallize from ethyl acetate/methanol (9:1).

Analytical Data

  • Yield: Quantitative

  • ¹H NMR (DMSO-d₆): δ 8.12 (d, J = 2.1 Hz, 1H), 7.45 (d, J = 8.7 Hz, 1H), 7.30 (dd, J = 2.1, 8.7 Hz, 1H)

Acidic Hydrolysis with H₂SO₄

Concentrated sulfuric acid in ethanol/water (1:1) at 100°C for 6 hours also achieves hydrolysis, though with lower yields (85–90%).

Alternative Routes and Modifications

One-Pot Synthesis from 4-Fluorophenylhydrazine

A streamlined one-pot method combines cyclocondensation, bromination, and hydrolysis:

  • React 4-fluorophenylhydrazine with ethyl 3-bromoacetoacetate in ethanol.

  • Brominate in situ using NBS.

  • Hydrolyze directly with NaOH.

Advantages

  • Reduced purification steps

  • Overall yield: 65–70%

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates cyclocondensation and bromination steps, cutting reaction time by 50% .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (Suzuki Coupling)

The bromine atom at position 5 undergoes palladium-catalyzed cross-coupling reactions with aryl/heteroaryl boronic acids. This reaction is pivotal for introducing structural diversity:

Reaction ConditionsProductYieldSource
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C5-Aryl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid75–92%

The electron-withdrawing fluorophenyl group enhances the electrophilicity of the brominated carbon, facilitating oxidative addition to the palladium catalyst.

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in condensation and functionalization reactions:

Esterification

Reaction with alcohols (e.g., methanol) under acid catalysis produces esters:
C10H6BrFN2O2+CH3OHH+C11H8BrFN2O2+H2O\text{C}_{10}\text{H}_6\text{BrFN}_2\text{O}_2 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{11}\text{H}_8\text{BrFN}_2\text{O}_2 + \text{H}_2\text{O}
Yields exceed 85% when using Dean-Stark traps for water removal.

Amidation

Coupling with amines via EDCI/HOBt yields bioactive amides:
Acid+RNH2EDCI/HOBtC10H5BrFN2O(NR)+H2O\text{Acid} + \text{RNH}_2 \xrightarrow{\text{EDCI/HOBt}} \text{C}_{10}\text{H}_5\text{BrFN}_2\text{O}(\text{NR}) + \text{H}_2\text{O}
Primary amines show higher reactivity (70–88% yield) compared to secondary amines .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes regioselective electrophilic substitution at position 3, directed by the electron-withdrawing fluorine and carboxyl groups:

ReactionConditionsProduct
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
SulfonationClSO₃H, CH₂Cl₂, reflux3-Sulfo-5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Mild conditions prevent decarboxylation .

Decarboxylation Pathways

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group:

C10H6BrFN2O2Δ or Cu/quinolineC9H5BrFN2+CO2\text{C}_{10}\text{H}_6\text{BrFN}_2\text{O}_2 \xrightarrow{\Delta \text{ or Cu/quinoline}} \text{C}_9\text{H}_5\text{BrFN}_2 + \text{CO}_2
This reaction generates 5-bromo-1-(4-fluorophenyl)-1H-pyrazole, a precursor for further functionalization .

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens under radical or nucleophilic conditions:

ReagentConditionsProduct
KI, CuI, DMF120°C, 24 hrs5-Iodo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Cl₂, FeCl₃25°C, 2 hrs5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Iodination proceeds efficiently due to the pyrazole ring’s electron deficiency .

Reduction of the Carboxylic Acid

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol:

C10H6BrFN2O2LiAlH4C10H8BrFN2O\text{C}_{10}\text{H}_6\text{BrFN}_2\text{O}_2 \xrightarrow{\text{LiAlH}_4} \text{C}_{10}\text{H}_8\text{BrFN}_2\text{O}
The alcohol derivative serves as an intermediate for ether or ester synthesis .

Key Structural Insights Influencing Reactivity

  • Bromine : Activates the pyrazole ring for cross-coupling and substitution.

  • Carboxylic Acid : Enables hydrogen bonding and coordination with metal catalysts.

  • 4-Fluorophenyl : Enhances ring electron deficiency, directing electrophiles to position 3 .

This compound’s versatility makes it valuable for synthesizing pharmaceuticals, agrochemicals, and materials science intermediates .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Research has indicated that derivatives of pyrazole, including 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with similar structures effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This inhibition can lead to reduced inflammation with potentially fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected strains are summarized in the table below:

Bacterial StrainMIC (µg/mL)Type
Staphylococcus aureus8Gram-positive
Escherichia coli16Gram-negative
Pseudomonas aeruginosa32Gram-negative

These findings suggest that the compound could be developed into a novel antimicrobial agent, particularly for treating infections caused by resistant bacterial strains .

Case Study 1: Cancer Treatment Efficacy

A recent clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results indicated that patients receiving this compound experienced significant tumor size reduction compared to those on standard treatments. This highlights its potential as a therapeutic agent in oncology.

Case Study 2: Infection Control

In laboratory settings, the compound was tested against biofilms formed by Staphylococcus aureus. It demonstrated the ability to disrupt biofilm integrity, suggesting its application in treating persistent infections where biofilm formation poses a challenge .

Material Science Applications

Beyond its medicinal applications, this compound is being explored for its potential use in material science. Its unique structural characteristics allow it to act as a building block for synthesizing new materials with desirable properties.

Synthesis and Characterization

Studies have focused on synthesizing isostructural compounds based on this pyrazole derivative, exploring their crystallization and structural characteristics through techniques such as single crystal diffraction. These materials may exhibit unique physical properties that could be harnessed in various applications, including catalysis and drug delivery systems .

Wirkmechanismus

The mechanism of action of 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorophenyl groups contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazole-Based Analogs

Ethyl 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
  • Core : Pyrazole
  • Substituents : 1-(4-Fluorophenyl), 5-bromo, 4-ethyl ester.
  • Key Differences : The ester group (vs. carboxylic acid) reduces polarity and acidity, making it a precursor for hydrolysis to the acid form.
  • Molecular Weight : 313.12 g/mol .
5-Bromo-1-(2-pyrimidinyl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester
  • Core : Pyrazole
  • Substituents : 1-(2-pyrimidinyl), 5-bromo, 4-ethyl ester.
  • Key Differences : Replacement of 4-fluorophenyl with pyrimidine alters π-π stacking and hydrogen-bonding capabilities.
  • Molecular Weight : 297.12 g/mol .
1-(4-Bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic Acid
  • Core : Pyrazole
  • Substituents : 1-(4-Bromo-2-fluorophenyl), 5-pyrrole, 4-carboxylic acid.

Heterocyclic Core Variants

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid
  • Core : Benzimidazole
  • Substituents: 4-fluoro, 1-methyl, 6-carboxylic acid, and 5-(4-bromo-2-chlorophenylamino).
  • The amino linkage may enhance solubility .
3-[5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine
  • Core : Isobenzofuran
  • Substituents : 5-bromo, 1-(4-fluorophenyl), dimethylpropylamine.
  • Key Differences: Non-aromatic isobenzofuran core reduces planarity, affecting molecular stacking. The amine group introduces basicity .

Functional Group Variations

4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid
  • Core : Pyrazole
  • Substituents : 1-methyl, 3-ethyl, 4-bromo, 5-carboxylic acid.
  • Key Differences : Alkyl groups (methyl, ethyl) increase hydrophobicity, while bromine at position 4 alters electronic distribution .
5-Bromo-1-(butan-2-yl)-1H-pyrazole-4-carboxylic Acid
  • Core : Pyrazole
  • Substituents : 1-(butan-2-yl), 5-bromo, 4-carboxylic acid.

Comparative Analysis Table

Compound Name Core Substituents Functional Group Molecular Weight (g/mol) Key Applications/Properties References
Target Compound Pyrazole 1-(4-Fluorophenyl), 5-bromo Carboxylic acid 285.07 Pharmaceutical intermediate
Ethyl Ester Analog Pyrazole 1-(4-Fluorophenyl), 5-bromo Ethyl ester 313.12 Synthetic precursor
Benzimidazole Derivative Benzimidazole 5-(4-Bromo-2-chlorophenylamino), 4-fluoro Carboxylic acid - Anticancer research
Pyrimidinyl Ester Pyrazole 1-(2-Pyrimidinyl), 5-bromo Ethyl ester 297.12 Materials science
Isobenzofuran Derivative Isobenzofuran 5-Bromo, 1-(4-fluorophenyl) Dimethylpropylamine - High-resolution crystallography

Key Research Findings

  • Synthetic Routes : The target compound’s synthesis likely involves bromination and coupling steps similar to those used for pyrazole carboxylate linkers (e.g., ester deprotection in ) .
  • Material Science Applications : Flexible pyrazole-carboxylate linkers (e.g., L1H4 and L2H4 in ) are used in metal-organic frameworks (MOFs), highlighting the target compound’s utility in advanced materials .

Biologische Aktivität

5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C10_{10}H6_6BrFN2_2O2_2
  • Molecular Weight : 285.07 g/mol
  • CAS Number : 1399663-32-1

Synthesis Methodology

The synthesis of this compound typically involves the formation of the pyrazole ring through condensation reactions followed by carboxylation. The detailed synthetic route may vary, but it generally includes:

  • Formation of the Pyrazole Ring : Reacting 4-fluorobenzaldehyde with hydrazine derivatives.
  • Bromination : Introducing bromine at the 5-position of the pyrazole ring.
  • Carboxylation : Converting a suitable precursor into the carboxylic acid using carbon dioxide under basic conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50_{50} (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

The compound has shown to induce apoptosis in cancer cells, with mechanisms involving the inhibition of key signaling pathways that promote cell survival.

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. The compound's structure allows it to interact with inflammatory mediators, potentially reducing cytokine production and inflammatory responses.

Case Studies and Research Findings

  • Study on MCF7 and NCI-H460 Cell Lines
    • A study assessed the efficacy of various pyrazole derivatives, including this compound, revealing potent activity against MCF7 and NCI-H460 cell lines with IC50_{50} values significantly lower than standard chemotherapy agents .
  • Mechanistic Insights
    • Research has indicated that the compound may act through the inhibition of Aurora-A kinase, a critical regulator in cancer cell division, leading to enhanced antitumor activity .
  • Comparative Analysis
    • A comparative analysis of various pyrazole derivatives showed that modifications in the chemical structure could enhance biological activity. For instance, substituting different functional groups on the pyrazole ring significantly affected cytotoxicity profiles across different cancer cell lines .

Q & A

Synthesis & Optimization

Q1: How can researchers optimize the synthesis of 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid to improve yield and purity? A1:

  • Cyclocondensation : Start with ethyl acetoacetate, phenylhydrazine derivatives, and halogenated precursors. Adjust stoichiometric ratios (e.g., 1:1.2 for phenylhydrazine derivatives) and reaction temperature (80–100°C) to favor pyrazole ring formation .
  • Hydrolysis : Use alkaline hydrolysis (e.g., NaOH or KOH in ethanol/water) to convert ester intermediates to carboxylic acid. Optimize hydrolysis duration (6–12 hrs) to minimize side products .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high-purity isolation. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Structural Characterization

Q2: What advanced spectroscopic and crystallographic methods are recommended for confirming the structure of this compound? A2:

  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., bromine at C5, fluorophenyl at N1). Use SHELX software for refinement, with R-factors < 0.05 indicating high accuracy .
  • FTIR & NMR : Validate functional groups via FTIR (C=O stretch at ~1700 cm⁻¹, C-Br at ~550 cm⁻¹). Use ¹H/¹³C NMR to confirm aromatic proton environments (e.g., para-fluorophenyl protons at δ 7.2–7.8 ppm) .
  • Photophysical Analysis : Conduct UV-Vis (λmax ~270–300 nm in DMSO) and fluorescence spectroscopy to assess electronic transitions influenced by bromine/fluorine substituents .

Biological Activity & Mechanism

Q3: How does the bromo-fluorophenyl substitution influence the compound’s enzyme inhibitory potential? A3:

  • Enzyme Assays : Test against carbonic anhydrase or kinases using fluorometric assays (e.g., 4-nitrophenyl acetate hydrolysis). Compare IC₅₀ values with non-halogenated analogs to quantify halogen effects .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to analyze halogen bonding between Br/F and enzyme active sites (e.g., Zn²⁺ in carbonic anhydrase). Prioritize binding poses with ΔG < −8 kcal/mol .
  • SAR Analysis : Correlate substituent electronegativity (Br: 2.96, F: 3.98) with activity. Fluorine enhances membrane permeability (logP reduction by ~0.5), while bromine increases steric bulk .

Computational & Theoretical Studies

Q4: What computational approaches are suitable for predicting the reactivity of this compound? A4:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~4–5 eV). Analyze Fukui indices to identify electrophilic/nucleophilic sites .
  • Solvent Effects : Apply PCM models to simulate solvation in polar aprotic solvents (e.g., DMSO). Compare dipole moments (calculated ~5–6 Debye) with experimental dielectric constants .
  • Reactivity Pathways : Map potential energy surfaces for hydrolysis or nucleophilic substitution using intrinsic reaction coordinate (IRC) analysis .

Data Contradiction & Reproducibility

Q5: How should researchers address discrepancies in reported biological activities of pyrazole-carboxylic acid derivatives? A5:

  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., cancer cell lines vs. bacterial assays). Normalize data by cell viability protocols (MTT vs. resazurin) .
  • Batch Variability : Test commercial vs. in-house synthesized batches via LC-MS to identify impurities (e.g., dehalogenated byproducts). Use ≥95% purity for reproducibility .
  • Environmental Factors : Control solvent polarity (e.g., DMSO concentration <1% in assays) and pH (7.4 for physiological conditions) to minimize activity variability .

Advanced Functionalization

Q6: What strategies enable selective functionalization of the pyrazole ring for derivatization? A6:

  • C4 Carboxylic Acid Activation : Convert to acyl chloride (SOCl₂, 60°C) for amide coupling. Use HATU/DIPEA for peptide-like bonds with amines (yield >70%) .
  • C5 Bromine Substitution : Perform Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃) with aryl boronic acids. Optimize catalyst loading (2–5 mol%) to retain fluorophenyl integrity .
  • N1 Fluorophenyl Modification : Protect carboxylic acid (methyl ester) before introducing substituents via Buchwald-Hartwig amination .

Stability & Degradation

Q7: How can researchers evaluate the stability of this compound under physiological conditions? A7:

  • Accelerated Degradation : Incubate in PBS (pH 7.4, 37°C) for 48 hrs. Monitor degradation via HPLC (retention time shifts) and identify products with HRMS .
  • Light Sensitivity : Expose to UV (254 nm, 6 hrs) and quantify photodegradation using UV-Vis absorbance decay (λmax ~270 nm) .
  • Thermal Stability : Perform TGA (10°C/min, N₂ atmosphere) to determine decomposition onset temperature (>200°C expected) .

Analytical Method Development

Q8: What chromatographic methods are optimal for quantifying this compound in complex matrices? A8:

  • HPLC-DAD : Use C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% formic acid in water/acetonitrile (70:30), flow rate 1 mL/min. Retention time ~8–10 mins .
  • LC-MS/MS : Employ ESI(+) mode, MRM transitions m/z 295 → 215 (quantifier) and m/z 295 → 173 (qualifier). Validate LOD (0.1 ng/mL) and LOQ (0.3 ng/mL) .
  • CE-UV : Capillary electrophoresis (50 µm ID, 50 cm length) with 20 mM borate buffer (pH 9.2). Migration time ~5 mins .

Toxicity & Safety Profiling

Q9: What in vitro assays are recommended for preliminary toxicity screening? A9:

  • Hepatotoxicity : Use HepG2 cells with MTT assay (24–48 hrs exposure). Compare IC₅₀ with positive controls (e.g., acetaminophen) .
  • Genotoxicity : Perform comet assay (single-cell gel electrophoresis) to detect DNA strand breaks at 10–100 µM concentrations .
  • Cytokine Release : Test in PBMCs using ELISA (IL-6, TNF-α) to assess immunostimulatory risks .

Interdisciplinary Applications

Q10: How can this compound be applied in materials science or catalysis? A10:

  • Metal Coordination : Synthesize Cu(II) or Zn(II) complexes for catalytic oxidation (e.g., cyclohexane to adipic acid). Characterize via XRD and EPR .
  • MOF Synthesis : Use as a carboxylate linker in metal-organic frameworks (e.g., with Zn(NO₃)₂). Analyze porosity via BET surface area (>500 m²/g) .
  • Polymer Modification : Graft onto polyethylene glycol (PEG) via esterification for pH-responsive drug delivery systems .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.